Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1773507-49-5
VCID: VC11691234
InChI: InChI=1S/C9H10IN3O3/c1-2-16-9(15)5-6-8(14)11-3-4-13(6)12-7(5)10/h2-4H2,1H3,(H,11,14)
SMILES: CCOC(=O)C1=C2C(=O)NCCN2N=C1I
Molecular Formula: C9H10IN3O3
Molecular Weight: 335.10 g/mol

Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate

CAS No.: 1773507-49-5

Cat. No.: VC11691234

Molecular Formula: C9H10IN3O3

Molecular Weight: 335.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate - 1773507-49-5

Specification

CAS No. 1773507-49-5
Molecular Formula C9H10IN3O3
Molecular Weight 335.10 g/mol
IUPAC Name ethyl 2-iodo-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylate
Standard InChI InChI=1S/C9H10IN3O3/c1-2-16-9(15)5-6-8(14)11-3-4-13(6)12-7(5)10/h2-4H2,1H3,(H,11,14)
Standard InChI Key QIDBOCFZLTXURZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C(=O)NCCN2N=C1I
Canonical SMILES CCOC(=O)C1=C2C(=O)NCCN2N=C1I

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a bicyclic pyrazolo[1,5-a]pyrazine system fused with a partially saturated six-membered ring. The 2-position iodine atom and 3-position ethyl ester group are critical to its chemical behavior. Key physicochemical properties include:

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC9H10IN3O3\text{C}_9\text{H}_{10}\text{IN}_3\text{O}_3
Molecular Weight335.10 g/mol
CAS Number1773507-49-5
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

The iodine atom contributes to its high molecular weight and enhances halogen bonding capabilities, which are pivotal in biological interactions . The ethyl ester group provides a site for hydrolysis or transesterification, enabling further derivatization.

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Cyclization: A pyrazole precursor undergoes annulation with a pyrazine derivative under basic conditions to form the tetrahydropyrazolo[1,5-a]pyrazine core.

  • Iodination: Electrophilic iodination at the 2-position using iodine monochloride (ICl\text{ICl}) in dichloromethane.

  • Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate in the presence of a base like triethylamine.

Reaction Conditions:

  • Temperature: 0–25°C (iodination), 50–80°C (esterification).

  • Solvents: Dichloromethane, dimethylformamide (DMF).

  • Yields: 60–75% after purification by column chromatography.

Industrial Production

Industrial methods optimize scalability using continuous flow reactors, which enhance heat transfer and reduce reaction times. Automated systems ensure consistent purity (>95%) by minimizing human intervention during iodination and esterification steps.

Chemical Reactivity

The compound’s reactivity is dominated by three sites:

  • Iodine Atom: Susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) for introducing aryl or heteroaryl groups.

  • Ester Group: Hydrolyzable to a carboxylic acid under acidic or basic conditions, enabling further functionalization.

  • Keto Group: Participates in condensation reactions with hydrazines or amines to form hydrazones or imines.

Table 2: Representative Reactions

Reaction TypeReagentsProduct
Nucleophilic SubstitutionPhenylboronic acid, Pd catalyst2-Aryl derivative
Ester HydrolysisNaOH, H₂O/EtOHCarboxylic acid analog

Applications in Medicinal and Material Chemistry

Drug Development

The compound serves as a versatile intermediate for synthesizing kinase inhibitors. Its iodine and ester groups allow modular modifications to optimize pharmacokinetic properties. For instance, replacing iodine with smaller halogens could reduce molecular weight while retaining activity .

Material Science

The conjugated π-system of the pyrazolo[1,5-a]pyrazine core enables applications in organic electronics. Derivatives with extended conjugation exhibit fluorescence, making them candidates for organic light-emitting diodes (OLEDs).

Table 3: Comparative Analysis with Analogous Compounds

CompoundSubstituentKey Application
Ethyl 2-iodo-4-oxo...Iodo, ethyl esterKinase inhibition
4-(Thiolan-3-yloxy)...Thiolan-3-yloxyAntibacterial agents

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